Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate
Brand Name: Vulcanchem
CAS No.: 1427460-43-2
VCID: VC2731255
InChI: InChI=1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3
SMILES: COC(=O)C1=C(C(=CC(=C1)Br)NO)O
Molecular Formula: C8H8BrNO4
Molecular Weight: 262.06 g/mol

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate

CAS No.: 1427460-43-2

Cat. No.: VC2731255

Molecular Formula: C8H8BrNO4

Molecular Weight: 262.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate - 1427460-43-2

Specification

CAS No. 1427460-43-2
Molecular Formula C8H8BrNO4
Molecular Weight 262.06 g/mol
IUPAC Name methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate
Standard InChI InChI=1S/C8H8BrNO4/c1-14-8(12)5-2-4(9)3-6(10-13)7(5)11/h2-3,10-11,13H,1H3
Standard InChI Key CWTMTQAYKMEKSD-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC(=C1)Br)NO)O
Canonical SMILES COC(=O)C1=C(C(=CC(=C1)Br)NO)O

Introduction

Basic Information and Chemical Identity

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate is a benzoate derivative characterized by the presence of multiple functional groups: a bromine atom, a hydroxyl group, a hydroxyamino group, and a methyl ester. These structural features contribute to its chemical reactivity and potential applications.

Identification Parameters

The compound can be identified using various parameters as detailed in the following table:

ParameterValue
CAS Number1427460-43-2
Molecular FormulaC₈H₈BrNO₄
Molecular Weight262.057 g/mol
SMILES NotationO=C(OC)C1=CC(Br)=CC(NO)=C1O
MDL NumberMFCD21602390
Alternative NamesBenzoic acid, 5-bromo-2-hydroxy-3-(hydroxyamino)-, methyl ester

The compound belongs to the broader category of organic building blocks, specifically substituted benzoates, which are essential components in organic synthesis .

Physical and Chemical Properties

The physical and chemical properties of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate influence its behavior in chemical reactions and its applications in research settings.

Physical Properties

The compound exists as a solid at ambient temperature and exhibits the following physical properties:

PropertyValueSource
Physical StateSolid
Density1.840±0.06 g/cm³ (Predicted)
Boiling Point335.3±52.0 °C (Predicted)
Acidity Coefficient (pKa)7.72±0.70 (Predicted)
Recommended Storage TemperatureAmbient

Chemical Properties and Reactivity

The chemical reactivity of Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate is primarily determined by its functional groups:

  • The bromine substituent at the 5-position makes the compound susceptible to nucleophilic aromatic substitution reactions.

  • The hydroxyl group at the 2-position can participate in hydrogen bonding and may undergo oxidation or esterification.

  • The hydroxyamino group at the 3-position introduces additional reactivity patterns, including potential for coordination to metal centers.

  • The methyl ester group can undergo hydrolysis, transesterification, or reduction reactions.

Computational Chemistry Parameters

Computational chemistry data provides insights into the compound's behavior in various chemical environments:

ParameterValue
Topological Polar Surface Area (TPSA)78.79
LogP1.7424
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3
Rotatable Bonds2

These parameters suggest that the compound has moderate lipophilicity and hydrogen bonding capabilities, which influence its solubility characteristics and potential for biological interactions .

Applications in Chemical Research

Use as a Building Block in Organic Synthesis

Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its functional groups provide multiple sites for chemical modifications:

  • The bromine atom allows for coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)

  • The ester group enables transformations to other carbonyl derivatives

  • The hydroxyamino and hydroxyl groups offer sites for further functionalization

These characteristics make it valuable in the synthesis of pharmaceutically relevant compounds and in the development of new materials .

Research Applications

The compound is categorized as an organic building block, suggesting its utility in various research applications:

  • Development of novel synthetic methodologies

  • Structure-activity relationship studies

  • Medicinal chemistry research

  • Materials science investigations

As a specialized research chemical, it contributes to advancing chemical knowledge and developing new compounds with potential practical applications .

ClassificationDetails
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H312: Harmful in contact with skin
H332: Harmful if inhaled
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash hands thoroughly after handling
P270: Do not eat, drink or smoke when using this product
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P330: Rinse mouth
P363: Wash contaminated clothing before reuse
P501: Dispose of contents/container in accordance with local/regional/national/international regulations

These classifications indicate that the compound requires careful handling to minimize health risks .

SupplierCatalog NumberAvailable SizesPricing (as of April 2025)
Apollo ScientificOR110840100mg, 250mgNot specified
CymitQuimica54-OR110840100mg, 250mg32.00 € (100mg), 60.00 € (250mg)
ChemsceneCS-0515847Not specifiedNot specified

The compound is typically supplied with a purity of ≥98% and is intended for research purposes only .

Comparative Analysis with Related Compounds

While specific comparative data is limited in the search results, Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate can be contextualized within the broader family of substituted benzoates.

Related compounds include:

  • Methyl 5-bromo-2-hydroxy-3-propionylbenzoate (CAS: 91099-82-0) - Contains a propionyl group instead of a hydroxyamino group

  • Methyl 5-bromo-2,4-dimethoxybenzoate (CAS: 39503-51-0) - Features methoxy groups rather than hydroxyl and hydroxyamino groups

  • Methyl 3-bromo-2,6-difluorobenzoate (CAS: 1378875-92-3) - Contains fluorine substituents instead of hydroxyl and hydroxyamino groups

These structural variations result in different chemical reactivity profiles and potential applications, highlighting the versatility of substituted benzoates as chemical building blocks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator